1-(Isocyanatomethyl)-4-(trifluoromethoxy)benzene

Description

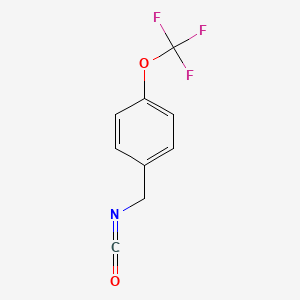

1-(Isocyanatomethyl)-4-(trifluoromethoxy)benzene is a benzene derivative featuring two para-substituents: an isocyanatomethyl group (-CH₂NCO) and a trifluoromethoxy group (-OCF₃). The isocyanatomethyl group confers reactivity toward nucleophiles, making the compound a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications .

Synthesis: The compound is synthesized via reactions involving toluene, triethylamine (TEA), and zinc trifluoromethanesulfonate under reflux conditions. For example, it reacts with propargylamine to form imidazol-2-amine derivatives with a 62% yield .

Applications: It serves as a building block for bioactive molecules, such as insecticides (e.g., flufenerim analogs) and heterocyclic amines . Its trifluoromethoxy group enhances lipophilicity and metabolic stability, making it attractive for drug design.

Structure

3D Structure

Properties

IUPAC Name |

1-(isocyanatomethyl)-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-3-1-7(2-4-8)5-13-6-14/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJMVQREQZBJPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method involves the reaction of 4-(trifluoromethoxy)benzylamine with phosgene to form the corresponding isocyanate . The reaction conditions often require a controlled environment to ensure the proper formation of the isocyanate group without unwanted side reactions.

Industrial production methods may involve the use of advanced catalytic processes to enhance the yield and purity of the compound. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications.

Chemical Reactions Analysis

1-(Isocyanatomethyl)-4-(trifluoromethoxy)benzene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Isocyanatomethyl)-4-(trifluoromethoxy)benzene has a wide range of scientific research applications:

Biology: Its unique chemical properties make it a valuable tool in biochemical research, where it can be used to study enzyme interactions and protein modifications.

Mechanism of Action

The mechanism by which 1-(Isocyanatomethyl)-4-(trifluoromethoxy)benzene exerts its effects involves the interaction of its functional groups with various molecular targets. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form urea and carbamate derivatives. These reactions can modify the activity of enzymes and proteins, influencing biological pathways and processes .

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of structurally related benzene derivatives with isocyanate or analogous groups:

Table 1: Structural and Functional Properties

Reactivity and Electronic Effects

Electron-Withdrawing Groups (EWGs) :

- The -OCF₃ group in the target compound is strongly electron-withdrawing, enhancing the electrophilicity of the isocyanate group, thereby increasing reactivity toward amines or alcohols .

- In contrast, the -CF₃ group (in the trifluoromethyl analog) is less polar but still electron-withdrawing, leading to slightly lower reactivity in nucleophilic additions .

Steric Effects :

- The methyl group in 1-isocyanato-2-methyl-4-(trifluoromethoxy)benzene introduces steric hindrance, reducing reaction rates in bulkier nucleophilic environments .

- The methylene spacer (-CH₂-) in the target compound improves flexibility, enabling efficient coupling in multi-step syntheses (e.g., 62% yield in imidazol-2-amine formation) .

Comparative Reaction Data

Table 2: Reactivity in Nucleophilic Additions

Biological Activity

1-(Isocyanatomethyl)-4-(trifluoromethoxy)benzene, also known by its CAS number 137100-52-8, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with an isocyanatomethyl group and a trifluoromethoxy group. Its structural formula can be represented as follows:

This unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, such as amino acids containing thiol or amine groups. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, impacting various cellular pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The trifluoromethoxy group may enhance membrane permeability, facilitating the compound's entry into microbial cells.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases.

- Cytotoxicity : In cancer research, this compound has shown cytotoxic effects against several cancer cell lines. For instance, it was tested against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, demonstrating significant growth inhibition.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of the compound.

- Method : Disk diffusion method against E. coli and S. aureus.

- Results : Zones of inhibition were observed at varying concentrations, indicating dose-dependent antimicrobial activity.

-

Cytotoxicity Assessment :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Method : MTT assay was performed on MCF7 and HCT116 cells.

- Results : The compound exhibited GI50 values of 0.06 μM and 1.19 μM against MCF7 and HCT116 cells respectively, showing promising anticancer potential (Table 1).

Safety and Toxicology

While the compound shows promising biological activities, it is essential to consider its safety profile. Preliminary toxicological assessments indicate that it may pose risks if ingested or if it comes into contact with skin due to its reactive isocyanate group. Proper handling protocols should be established when working with this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Isocyanatomethyl)-4-(trifluoromethoxy)benzene, and how do reaction conditions influence yield and purity?

- Methodology :

- Nucleophilic Substitution : React 4-(trifluoromethoxy)benzyl bromide with sodium isocyanate (NaOCN) in anhydrous DMF at 80–100°C for 12–24 hours. Use catalytic KI to enhance reactivity .

- Phosgenation of Amines : Treat 4-(trifluoromethoxy)benzyl amine with triphosgene in dichloromethane at 0–5°C, followed by gradual warming to room temperature. Monitor pH to avoid side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity (>95% by GC).

Q. Which spectroscopic techniques are most effective for characterizing the isocyanato group in this compound?

- Key Methods :

- FT-IR : Strong absorption at ~2270 cm⁻¹ (N=C=O asymmetric stretch) confirms the isocyanate group .

- ¹³C NMR : A signal at ~125–130 ppm (sp² carbon of N=C=O) and ~40–45 ppm (CH₂ linker) .

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 247.05 (C₉H₅F₃NO₂⁺) with isotopic patterns matching fluorine and nitrogen .

Q. How does the trifluoromethoxy group influence the compound’s electronic properties and reactivity?

- Electronic Effects :

- The -OCF₃ group is strongly electron-withdrawing (σₚ = 0.35), polarizing the benzene ring and activating the isocyanatomethyl group toward nucleophilic attack (e.g., amines, alcohols) .

- Computational studies (DFT) show reduced LUMO energy (-1.8 eV), enhancing electrophilicity .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of the isocyanato group during biological assays, and how can stability be quantified?

- Experimental Design :

- Stability Tests : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC every 6 hours. Half-life (t₁/₂) typically <24 hours .

- Stabilization : Use anhydrous DMSO as a stock solvent and add molecular sieves (3Å) to assay buffers.

- Kinetic Analysis : Pseudo-first-order rate constants (k) for hydrolysis correlate with pH and temperature .

Q. How does this compound interact with biological targets such as enzymes or receptors?

- Mechanistic Insights :

- Covalent Inhibition : The isocyanato group reacts irreversibly with lysine residues (e.g., NLRP3 inflammasome inhibitors, IC₅₀ = 0.8 µM) .

- Competitive Assays : Use fluorescent probes (e.g., TAMRA-labeled substrates) to quantify binding affinity (Kd) via fluorescence polarization .

Q. What computational models predict the compound’s reactivity in complex reaction environments?

- Modeling Approaches :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS) and predict regioselectivity .

- MD Simulations : Simulate solvation in water/THF mixtures to assess aggregation tendencies and diffusion rates .

Q. Are there contradictions in reported synthetic yields, and how can they be resolved?

- Data Analysis :

- Yield Discrepancies : Substitution routes report 60–75% yields , while phosgenation methods achieve 85–90% . Differences arise from byproduct formation (e.g., urea derivatives).

- Troubleshooting : Use in situ IR to monitor reaction progress and optimize stoichiometry (e.g., 1.2 equiv NaOCN for substitution) .

Methodological Comparisons

Q. How do alternative purification methods (e.g., chromatography vs. distillation) impact final product quality?

- Chromatography : Removes polar impurities (e.g., unreacted benzyl bromide) but may cause partial hydrolysis if silica gel is acidic .

- Distillation : Short-path distillation (90–100°C, 0.1 mmHg) preserves isocyanate integrity but requires high thermal stability .

Q. What are the limitations of using this compound in aqueous vs. non-aqueous reaction systems?

- Aqueous Systems : Rapid hydrolysis limits applications to short-term reactions (e.g., click chemistry with PEGylated amines, <1 hour) .

- Non-Aqueous Systems : Anhydrous THF or DMF enables prolonged stability (>48 hours) for multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.